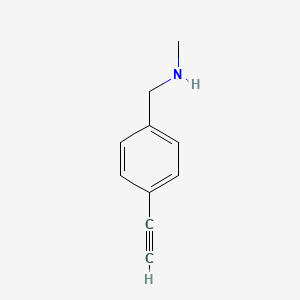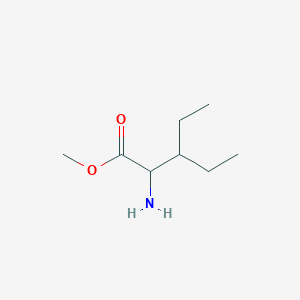![molecular formula C8H9N3 B11741312 6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile is a chemical compound with a pyridine ring substituted at the 3-position with a carbonitrile group and at the 6-position with an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 3-cyanopyridine with ®-1-aminoethanol under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used under conditions such as elevated temperatures or the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-[(1R)-1-aminopentyl]pyridine-3-carbonitrile: Similar structure but with a longer alkyl chain.
6-[(1R)-1-aminoethyl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-3-2-7(4-9)5-11-8/h2-3,5-6H,10H2,1H3/t6-/m1/s1 |
Clave InChI |
FRRKLZBAPHATAJ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=NC=C(C=C1)C#N)N |
SMILES canónico |
CC(C1=NC=C(C=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741240.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741244.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
amine](/img/structure/B11741285.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)


![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)
![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)
